3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C6H2Cl2IN3 |
|---|---|
Molecular Weight |
313.91 g/mol |
IUPAC Name |
3,5-dichloro-6-iodopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H2Cl2IN3/c7-3-1-10-12-2-4(9)5(8)11-6(3)12/h1-2H |
InChI Key |
HGSURTLFDXBZGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=C(C=NN21)Cl)Cl)I |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization and Oxidative Halogenation Approach
A prominent and efficient method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines, including 3,5-dichloro-6-iodo derivatives, involves a one-pot three-component reaction combining:
- Amino pyrazoles (as the nitrogen-containing heterocyclic precursor),
- Enaminones or chalcones (acting as 1,3-biselectrophilic reagents),
- Sodium halides (NaCl, NaBr, NaI) for halogen introduction,
- Potassium persulfate (K₂S₂O₈) as an oxidant.
The reaction proceeds via a cascade cyclocondensation followed by oxidative halogenation, typically conducted in aqueous medium at moderate temperatures (~80 °C) under air atmosphere.
| Step | Description |
|---|---|
| 1. Michael Addition | Amino pyrazole attacks the β-position of the enaminone or chalcone, forming an intermediate. |
| 2. Intramolecular Cyclization | The intermediate undergoes cyclization creating the pyrazolo[1,5-a]pyrimidine core. |
| 3. Dehydration | Elimination of water and secondary amine groups finalizes the heterocyclic ring. |
| 4. Oxidative Halogenation | In situ generated halogen species (e.g., I₂ from NaI and K₂S₂O₈) electrophilically halogenate the pyrazolo[1,5-a]pyrimidine at specific positions (3, 5, and 6). |
This method is notable for its:
- Regioselectivity: Halogenation occurs selectively at the 3-position and other positions depending on substrate and halide used.
- Mild and environmentally benign conditions: Use of water as solvent and air atmosphere.
- High yields and scalability: Gram-scale synthesis with excellent isolated yields.
- Functional group tolerance: Compatible with various substituents on the pyrazole and enaminone/chalcone.
| Reagent/Condition | Amount/Details |
|---|---|
| Amino pyrazole | 0.2 mmol |
| Enaminone or chalcone | 0.2 mmol |
| Sodium iodide (NaI) | 1.2 equivalents (36 mg) |
| Potassium persulfate (K₂S₂O₈) | 1.5 equivalents (81 mg) |
| Solvent | 1 mL water |
| Temperature | 80 °C |
| Time | Until completion monitored by TLC |
- Extraction with dichloromethane (DCM) and water,
- Drying over anhydrous sodium sulfate,
- Purification by column chromatography (ethyl acetate/hexane).
This procedure yields 3-iodo substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional substituents like phenyl or phenylethynyl groups.
Chemical Reactions Analysis
3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Kinase Inhibition: The 5-position is critical for potency. Compounds with bulky, hydrogen-bonding groups (e.g., trans-4-aminocyclohexanol in compound 9) enhance Pim1 inhibition (IC50 = 27 nM), while shorter chains (e.g., 15a) abolish activity . Electron-withdrawing groups (Cl, CF3) at C-3 improve Pim1 inhibition compared to OCF3 . The dual chloro substitution in 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine may synergize for enhanced potency.
Halogen Effects: Fluorine (e.g., [18F]3) improves tumor uptake in PET imaging due to its small size and favorable radionuclide properties . In contrast, iodine’s larger atomic radius in the target compound may limit diffusion but could be advantageous in radiotheranostics or heavy-atom derivatization.
Cytotoxicity and Structural Features :
- Compound 6m , with a 3,4,5-trimethoxyphenyl group, shows moderate cytotoxicity, while 6p (4-fluoro substitution) has reduced activity, highlighting the importance of methoxy groups for intercalation or DNA binding .
Biological Activity
3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, anti-inflammatory compound, and selective protein inhibitor. The synthesis, structure-activity relationships (SAR), and various case studies will be discussed, supported by relevant data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine typically involves the halogenation of pyrazolo[1,5-a]pyrimidine derivatives. The incorporation of chlorine and iodine atoms enhances the compound's biological activity by modifying its electronic properties and steric factors.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds from this class have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine | CaCO-2 (Colon Cancer) | 4.5 |
| 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine | MCF-7 (Breast Cancer) | 2.8 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Anti-inflammatory Activity
Research indicates that pyrazolo[1,5-a]pyrimidines possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action is thought to involve the inhibition of specific kinases involved in inflammatory signaling pathways.
Selective Protein Inhibition
3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine has been identified as a selective inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 has implications for treating diseases associated with dysregulated endocytosis.
Study 1: Antitumor Efficacy in Animal Models
In a preclinical study using mouse models of colon cancer, administration of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 65% after four weeks of treatment.
Study 2: Mechanistic Insights into Anti-inflammatory Action
A recent study investigated the anti-inflammatory mechanisms of pyrazolo[1,5-a]pyrimidines in macrophage cell lines. The results indicated that treatment with these compounds reduced the expression of COX-2 and iNOS enzymes involved in the inflammatory response.
Computational Studies
Computational predictions regarding the pharmacokinetics and toxicity profiles of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine suggest favorable characteristics for drug development. Molecular docking studies indicate strong binding affinities to target proteins associated with cancer and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
